molecular formula C17H16N2O4S B2879801 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide CAS No. 899955-08-9

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide

Cat. No.: B2879801
CAS No.: 899955-08-9
M. Wt: 344.39
InChI Key: BZNTXHCLLBRAOK-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is a synthetic sultam derivative featuring a benzoisothiazole-1,1-dioxide core substituted with a propanamide chain and an o-tolyl group. This compound belongs to a class of N-substituted saccharins, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . The 1,1-dioxido group enhances electron-withdrawing effects, while the propanamide chain and o-tolyl substituent modulate steric and electronic interactions with biological targets, such as cyclooxygenase-1 (COX-1) .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-7-3-5-9-14(11)18-16(20)12(2)19-17(21)13-8-4-6-10-15(13)24(19,22)23/h3-10,12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNTXHCLLBRAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide typically involves the reaction of o-toluidine with a suitable isothiazolone precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group to a sulfoxide or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide and sulfide derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial effects. Additionally, its interaction with signaling pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Core Modifications

  • N-(o-Tolyl)acetamide derivatives: Compounds like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide (CID44968084) share the o-tolyl group but have a shorter acetamide chain.
  • 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide : Replacing the o-tolyl group with a trifluoromethylphenyl moiety increases hydrophobicity and electron-withdrawing effects, which may enhance membrane permeability .

Substituent Variations

  • Ester derivatives : Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (compound 10) lacks the propanamide chain, resulting in lower molecular weight and altered pharmacokinetic profiles .
  • Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate: The hydroxypropanoate group introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the propanamide derivative .

Functional Comparisons

Anti-Inflammatory Activity

  • Compound 3f (isopropyl ester) : Exhibits the highest COX-1 inhibition (ΔG = −8.2 kcal/mol) among N-substituted saccharins due to optimal hydrophobic interactions with the enzyme’s active site .
  • Target compound : The propanamide chain and o-tolyl group likely enhance binding affinity through extended van der Waals interactions, though specific inhibition constants (Ki) are yet to be reported.

Antioxidant and Cytotoxic Activity

  • Nitrile derivative (compound 2) : Shows superior antioxidant activity (IC50 = 12.3 µM in DPPH assay) due to the electron-deficient nitrile group stabilizing free radicals .
  • Target compound : The absence of a nitrile group may reduce antioxidant efficacy but improve cytotoxicity. For example, ester 3f (with a similar propanamide chain) demonstrated potent cytotoxicity against hepatic cancer cells (IC50 = 8.7 µM) .

Antimicrobial Activity

  • Compound 3d (n-propyl ester) : Exhibits broad-spectrum antibacterial activity (MIC = 4 µg/mL against S. aureus), attributed to the n-propyl chain enhancing membrane disruption .
  • Target compound : The o-tolyl group’s ortho-methyl substituent may improve Gram-positive selectivity by increasing lipophilicity.

Data Tables

Table 1: Key Structural and Functional Properties of Selected Analogues

Compound Name Core Structure Substituent IC50 (Anticancer, µM) COX-1 ΔG (kcal/mol)
Target Compound Benzoisothiazole-1,1-dioxide N-(o-Tolyl)propanamide Pending Pending
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide Benzoisothiazole-1,1-dioxide N-(o-Tolyl)acetamide 15.2 −7.5
3f (Isopropyl ester) Benzoisothiazole-1,1-dioxide Isopropyl ester 8.7 −8.2
N-(2,4-Dimethoxyphenyl)-propanamide derivative Benzoisothiazole-1,1-dioxide 2,4-Dimethoxyphenyl 22.4 −7.1

Table 2: Spectroscopic and Physicochemical Data

Compound Name Melting Point (°C) IR (C=O, cm⁻¹) ¹H NMR (δ, ppm)
Target Compound Pending 1720 (C=O) 7.2–7.8 (Ar-H)
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate 98–100 1735 (C=O) 4.1 (CH₂COOEt)

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